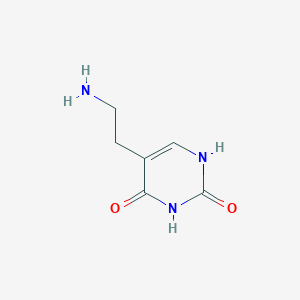

5-(2-氨基乙基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione," they do provide insights into the synthesis and properties of related pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of thiazolo[4,5-d]pyrimidine derivatives involves the use of hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups . Another study reports the synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives using a one-pot, microwave-assisted process that condenses different reagents such as amino pyrimidinones, aldehydes, and urea . These methods highlight the versatility of pyrimidine chemistry and the potential for creating a wide array of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which can significantly influence the chemical behavior of these compounds. The studies reviewed do not provide direct information on the molecular structure of "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione," but they do describe the structures of closely related compounds. For example, the synthesis of novel pyrrolo[2,3-d]pyrimidine-2,4-diones involves the introduction of substituents at specific positions on the pyrimidine ring, which can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by the substituents attached to the ring. The papers describe various reactions, such as the interaction of betaine derivatives with sodium diethyldithiocarbamate to form new heterocyclic systems , and the condensation of aminomethylpyridine with 1,3-diones to synthesize substituted pyrroles . These reactions demonstrate the potential for pyrimidine derivatives to undergo a range of chemical transformations, which could be applicable to the synthesis and modification of "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. While the papers do not directly address the properties of "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione," they do mention properties of related compounds. For example, certain thiazolo[4,5-d]pyrimidine derivatives exhibit antiviral activity and a cytotoxicity profile comparable to known antiviral drugs . These findings suggest that the physical and chemical properties of pyrimidine derivatives can be fine-tuned to achieve desired biological activities, which may also be true for the compound of interest.

科学研究应用

合成和功能化

- 开发了一种合成药学上有趣的功能化 5-(2-芳基咪唑并[1,2-a]吡啶-3-基)嘧啶-2,4(1H,3H)-二酮的实用方法。此方法的特点是水介导、无催化剂、操作简单、原子经济性高 (Brahmachari et al., 2020)。

杂环化合物合成

- 该物质已用于构建取代的嘧啶并[4,5-d]嘧啶酮,展示了其在创建多种杂环化合物中的效用 (Hamama et al., 2012)。

- 它还参与了一锅法高效合成新的嘧啶并[4,5-d]嘧啶-2,4-(1H,3H,5H,8H)-二酮衍生物,突出了其在促进简化合成途径中的作用 (Bazgir et al., 2008)。

超分子化学

- 研究探索了其在形成新型含冠氢键超分子组装体中的应用。这表明其在分子自组装和超分子结构领域的潜力 (Fonari et al., 2004)。

多组分反应

- 该化合物已用于多组分反应 (MCR) 中,用于合成四氢嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮类似物。这说明了其在有机合成中开发新方法中的作用 (Shafi et al., 2020)。

抗菌活性

- 已经合成了一些新型的嘧啶-2,4(1H,3H)-二酮,包括该化合物的衍生物,并评估了它们的抗菌活性。这表明其在开发新的抗菌剂中的潜在应用 (Sharma et al., 2011)。

作用机制

Target of Action

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it’s plausible that 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione may interact with similar targets.

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives inhibit enzymes like tyrosine kinase and cyclin-dependent kinase (CDK4), which play crucial roles in cell proliferation and the cell cycle .

Biochemical Pathways

For instance, inhibition of tyrosine kinase and CDK4 can disrupt cell proliferation and the cell cycle .

Result of Action

Given the known activities of pyrimidine derivatives, it’s plausible that this compound could have effects such as inhibiting cell proliferation or modulating the cell cycle .

安全和危害

未来方向

属性

IUPAC Name |

5-(2-aminoethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2,7H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHSZRSADZXZCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572501 |

Source

|

| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221170-25-8 |

Source

|

| Record name | 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221170-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)